molecular formula C17H25N3O B12933331 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline CAS No. 88138-74-3

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline

Cat. No.: B12933331
CAS No.: 88138-74-3
M. Wt: 287.4 g/mol
InChI Key: GMNQUSIKQIKSQM-UHFFFAOYSA-N
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Description

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline is an organic compound that features both an imidazole ring and an aniline group connected via an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.

    Attachment of the Octyl Chain: The imidazole ring is then reacted with an octyl halide (e.g., octyl bromide) under basic conditions to form 8-(1H-Imidazol-1-yl)octane.

    Formation of the Aniline Derivative: The final step involves the reaction of 8-(1H-Imidazol-1-yl)octane with 4-nitrophenol under reducing conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the octyl chain.

    4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the octyl chain and the ether linkage.

    4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but contains an aldehyde group instead of an aniline group.

Uniqueness

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

88138-74-3

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

4-(8-imidazol-1-yloctoxy)aniline

InChI

InChI=1S/C17H25N3O/c18-16-7-9-17(10-8-16)21-14-6-4-2-1-3-5-12-20-13-11-19-15-20/h7-11,13,15H,1-6,12,14,18H2

InChI Key

GMNQUSIKQIKSQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCCCCN2C=CN=C2

Origin of Product

United States

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